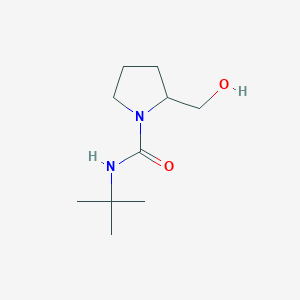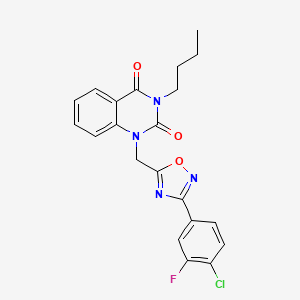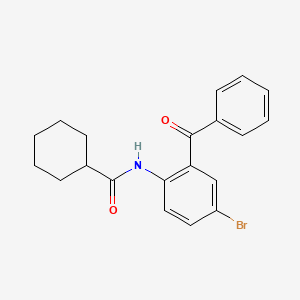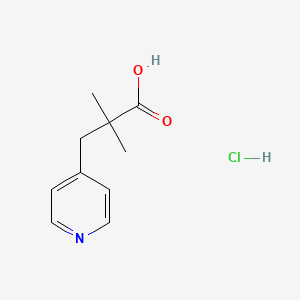
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, hydrochloride crystals based on a related imidazopyridine derivative were studied for their structural and magnetic properties . Another study focused on the molecular structure of a chlorinated imidazopyridine compound with a dimethylbutanoic acid group . Lastly, a complex molecular structure involving a propano and ethanoimino group was analyzed using two-dimensional NMR and X-ray structural determination . These studies provide insights into the behavior of structurally similar compounds, which may offer indirect information about the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the use of hydrochloric acid to induce specific structural changes or to obtain hydrochloride crystals. For example, the slow diffusion of acetone into a methanol solution of an imidazopyridine derivative acidified with hydrochloric acid resulted in the formation of hydrochloride crystals with distinct magnetic properties . This suggests that the synthesis of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might also involve the use of hydrochloric acid to form the hydrochloride salt and potentially influence its crystalline structure.
Molecular Structure Analysis
The molecular structures of compounds similar to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been characterized by various techniques. The imidazopyridine derivatives show different geometries and dihedral angles between the imidazopyridine group and the phenyl ring, which could influence the overall molecular conformation . Additionally, the presence of dimers and supramolecular interactions such as hydrogen bonds and anion-π interactions are crucial in determining the magnetic behavior and structural cohesion of these compounds . These findings could be extrapolated to hypothesize about the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds often result in the formation of dimers or changes in the molecular configuration. For instance, isomerization reactions with hydrochloric acid can lead to different structural isomers with distinct properties . The formation of hydrogen bonds and other non-covalent interactions also plays a significant role in the stability and reactivity of these molecules . These insights can be used to predict the types of chemical reactions that "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been explored in the context of their crystal structures and magnetic properties. The formation of diamagnetic dimers and the presence of quasi-one-dimensional columnar stacking chains can affect the magnetic susceptibility and behavior of these compounds . The steric hindrance observed in the butanoic acid chain of a related molecule suggests that similar steric effects could be present in the compound of interest, potentially affecting its physical properties . These studies provide a foundation for understanding the potential properties of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride".
科学的研究の応用
Corrosion Inhibition
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride has been studied for its potential as a corrosion inhibitor. Research indicates its effectiveness in reducing corrosion rates in steel, particularly in hydrochloric acid solutions. This highlights its potential application in protecting metal surfaces in industrial environments (Bouklah et al., 2005).
Structural Diversity in Chemical Synthesis
The compound has also been used as a starting material in various alkylation and ring closure reactions. This process has been instrumental in creating a diverse library of compounds, demonstrating its versatility and utility in organic synthesis (Roman, 2013).
Pharmaceutical and Biomedical Analysis
In the field of pharmaceuticals and biomedical analysis, the compound has been utilized in methods like supercritical fluid chromatography. This application is particularly relevant for resolving racemic mixtures of carboxylic acids, which is crucial in the development of pharmaceutical compounds (Wu et al., 2016).
Reactivity in Organic Chemistry
The reactivity and structural properties of this compound have been a topic of interest in organic chemistry. Its role in generating pyridine derivatives and its involvement in various reaction mechanisms highlight its significance in the synthesis of complex organic molecules (Koch et al., 1990).
Antimicrobial and Antimycobacterial Activities
Research has explored the antimicrobial and antimycobacterial activities of derivatives of this compound. This points towards its potential application in developing new therapeutic agents targeting microbial infections (R.V.Sidhaye et al., 2011).
特性
IUPAC Name |
2,2-dimethyl-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-8-3-5-11-6-4-8;/h3-6H,7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJCNHLWQFIMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

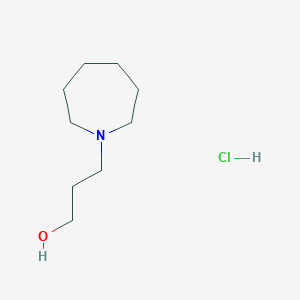

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
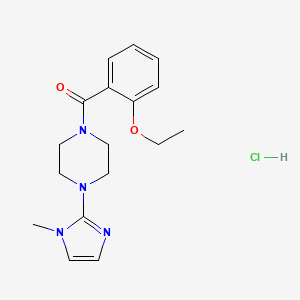
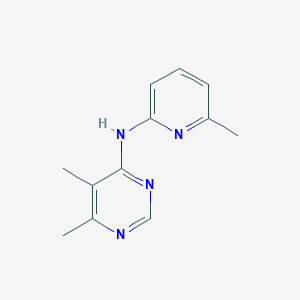
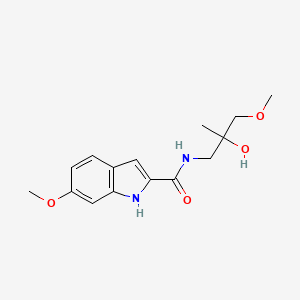
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)
![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)
